molecular formula C24H39NO2 B10766119 4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide

4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide

Cat. No.: B10766119
M. Wt: 373.6 g/mol
InChI Key: IZUGLNJRCDBYKA-GUTOPQIJSA-N
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Description

4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide is a complex organic compound with a long chain of unsaturated fatty acids. It is characterized by multiple double bonds and a hydroxyethyl group attached to the amide nitrogen. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide typically involves the following steps:

    Starting Material: The synthesis begins with docosapentaenoic acid, which is a polyunsaturated fatty acid.

    Amidation Reaction: The docosapentaenoic acid undergoes an amidation reaction with 2-aminoethanol (ethanolamine) to form the desired amide. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The product is then purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide can undergo various chemical reactions, including:

    Oxidation: The double bonds in the fatty acid chain can be oxidized using reagents like potassium permanganate or ozone.

    Reduction: The compound can be reduced to form saturated derivatives using hydrogenation with catalysts such as palladium on carbon.

    Substitution: The hydroxyethyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Various alkylating agents or acylating agents

Major Products Formed

    Oxidation: Formation of epoxides or diols

    Reduction: Formation of saturated amides

    Substitution: Formation of derivatives with different functional groups

Scientific Research Applications

4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential role in cell signaling and membrane structure due to its amphiphilic nature.

    Medicine: Investigated for its anti-inflammatory and neuroprotective properties, making it a candidate for therapeutic applications.

    Industry: Utilized in the formulation of specialized lubricants and surfactants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide involves its interaction with cellular membranes and signaling pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific receptors or enzymes, modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4(Z),7(Z),10(Z),13(Z),16(Z)-Docosapentaenoic acid: Lacks the hydroxyethyl group, making it less amphiphilic.

    4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Eicosapentaenamide: Similar structure but with a shorter fatty acid chain.

Uniqueness

4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide is unique due to its combination of multiple double bonds and a hydroxyethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H39NO2

Molecular Weight

373.6 g/mol

IUPAC Name

(4E,7E,10E,13E,16E)-N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide

InChI

InChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,18-19,26H,2-5,8,11,14,17,20-23H2,1H3,(H,25,27)/b7-6+,10-9+,13-12+,16-15+,19-18+

InChI Key

IZUGLNJRCDBYKA-GUTOPQIJSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)NCCO

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO

Origin of Product

United States

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